N-(1-benzylpiperidin-4-yl)-2-methylpropanamide is a chemical compound that belongs to the class of piperidine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly as a pharmacological agent. It is characterized by a piperidine ring substituted with a benzyl group and an amide functional group.
N-(1-benzylpiperidin-4-yl)-2-methylpropanamide is classified as an amide due to the presence of the carbonyl group (C=O) bonded to a nitrogen atom (N). It is also categorized under piperidine derivatives, which are known for their diverse biological activities.
The synthesis of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide typically involves several key steps:
The molecular structure of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide can be depicted as follows:
N-(1-benzylpiperidin-4-yl)-2-methylpropanamide can participate in various chemical reactions due to its functional groups:
The reactivity of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide is largely dictated by the electronic effects of the substituents on the aromatic ring and the steric hindrance around the piperidine nitrogen.
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide primarily involves its interaction with opioid receptors in the central nervous system:
The exact binding affinity and efficacy at opioid receptors would need to be determined through experimental pharmacological studies.
The calculated density of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide is approximately 1.193 g/cm³ at room temperature .
N-(1-benzylpiperidin-4-yl)-2-methylpropanamide has potential applications in several fields:
This compound's diverse applications underscore its importance in both synthetic organic chemistry and pharmacology, warranting further research into its properties and potential uses.
The N-(1-benzylpiperidin-4-yl)-2-methylpropanamide scaffold exemplifies rational pharmacophore engineering through its integration of three critical domains:
This trifunctional design enables precise spatial orientation of pharmacophoric elements, as demonstrated in menin inhibitors like M-89 (derived from analogous 1-benzyl-4-piperidone scaffolds), which achieved sub-micromolar inhibition (IC₅₀ = 0.99 μM) by optimally positioning hydrophobic substituents within the menin binding cleft [3]. The scaffold's versatility supports diverse structural modifications at the C4 position of piperidine, enabling tailored interactions with both enzymes and protein-protein interaction interfaces [1] [3].
Table 1: Key Benzylpiperidine Derivatives and Their Biological Activities
Compound | Structural Features | Primary Target | Reported Activity |
---|---|---|---|
N-(1-benzylpiperidin-4-yl)-2-methylpropanamide | C4 propanamide substitution | Not fully characterized | Scaffold for optimization |
M-89 | (2R)-2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindanone | Menin-MLL interaction | IC₅₀ = 0.99 μM (BT-474 cells) [3] |
Compound 10ec | Triazolyl-piperazine-benzyl conjugate | Tubulin/Colchicine site | IC₅₀ = 0.99 μM (BT-474) [4] |
DB07701 | 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine | Acetylcholinesterase | Not quantified [2] |
Piperidine-based compounds have dominated neuropharmacology since the 20th century, with seminal developments including:
The evolution from simple piperidines to C4-functionalized variants (e.g., propanamide derivatives) emerged from structure-activity relationship (SAR) studies showing:
N-(1-benzylpiperidin-4-yl)-2-methylpropanamide occupies a unique intersection in CNS drug discovery:
Table 2: Target Engagement Profiles of Related Benzylpiperidine Scaffolds
Biological Target | Structural Requirements | N-(1-benzylpiperidin-4-yl)-2-methylpropanamide's Fit | Known Active Analog |
---|---|---|---|
μ-Opioid receptor | Protonated nitrogen, aromatic π-system | High (benzyl and piperidine N) | Meperidine [5] |
Acetylcholinesterase | Cationic center, CAS/PAS bridging moiety | Moderate (propanamide may limit CAS access) | Donepezil [2] |
Menin-MLL interface | Hydrophobic substituents at C4 | High (2-methylpropanamide provides steric bulk) | M-89 [3] |
Tubulin polymerization | Triazole/benzyl conjugates | Low (requires triazole) | Compound 10ec [4] |
This scaffold's strategic value lies in its synergy with modern drug discovery paradigms:
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2